2-Azetidinone,4-(1-hydroxyethyl)-3-(1-methylethyl)-,[3R-[3alpha,4bta(S*)]]-(9CI)
2-Azetidinone,4-(1-hydroxyethyl)-3-(1-methylethyl)-,[3R-[3alpha,4bta(S*)]]-(9CI)
Brand Name:
Vulcanchem
CAS No.:
135560-67-7
VCID:
VC0158462
InChI:
InChI=1S/C8H15NO2/c1-4(2)6-7(5(3)10)9-8(6)11/h4-7,10H,1-3H3,(H,9,11)/t5-,6+,7+/m0/s1
SMILES:
CC(C)C1C(NC1=O)C(C)O
Molecular Formula:
C8H15NO2
Molecular Weight:
157.21 g/mol
2-Azetidinone,4-(1-hydroxyethyl)-3-(1-methylethyl)-,[3R-[3alpha,4bta(S*)]]-(9CI)
CAS No.: 135560-67-7
Main Products
VCID: VC0158462
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
CAS No. | 135560-67-7 |
---|---|
Product Name | 2-Azetidinone,4-(1-hydroxyethyl)-3-(1-methylethyl)-,[3R-[3alpha,4bta(S*)]]-(9CI) |
Molecular Formula | C8H15NO2 |
Molecular Weight | 157.21 g/mol |
IUPAC Name | (3R,4S)-4-[(1S)-1-hydroxyethyl]-3-propan-2-ylazetidin-2-one |
Standard InChI | InChI=1S/C8H15NO2/c1-4(2)6-7(5(3)10)9-8(6)11/h4-7,10H,1-3H3,(H,9,11)/t5-,6+,7+/m0/s1 |
Standard InChIKey | FYUVEMKIJVPJKT-RRKCRQDMSA-N |
Isomeric SMILES | C[C@@H]([C@@H]1[C@H](C(=O)N1)C(C)C)O |
SMILES | CC(C)C1C(NC1=O)C(C)O |
Canonical SMILES | CC(C)C1C(NC1=O)C(C)O |
Synonyms | 2-Azetidinone,4-(1-hydroxyethyl)-3-(1-methylethyl)-,[3R-[3alpha,4bta(S*)]]-(9CI) |
PubChem Compound | 15071650 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume